3-Bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c1-13(2)9(14)7-6(11)4-3-5(10)8(7)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOKKBVHNQTHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1F)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 6 Chloro 2 Fluoro N,n Dimethylbenzamide and Analogous Structures
Retrosynthetic Analysis for Polyhalogenated Benzamides
A retrosynthetic analysis of 3-bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide suggests that the primary disconnection can be made at the amide bond. This leads to the precursor 3-bromo-6-chloro-2-fluorobenzoic acid and dimethylamine. This approach is logical as the amide bond formation is a well-established and reliable transformation in organic synthesis.
The more complex challenge lies in the synthesis of the polyhalogenated benzoic acid precursor. The arrangement of the bromo, chloro, and fluoro substituents on the benzene (B151609) ring dictates the synthetic strategy for the aromatic core. A plausible retrosynthetic route for 3-bromo-6-chloro-2-fluorobenzoic acid could start from a simpler, commercially available halogenated benzene derivative. For instance, starting with 4-chloro-2-fluorobenzoic acid, a regioselective bromination at the 3-position would be a key step. The directing effects of the existing fluoro and chloro substituents, as well as the carboxylic acid group, would need to be carefully considered to achieve the desired regioselectivity.
Table 1: Key Precursors in the Retrosynthesis of this compound
| Target Molecule | Key Disconnection | Precursor 1 | Precursor 2 |
| This compound | Amide Bond | 3-Bromo-6-chloro-2-fluorobenzoic acid | Dimethylamine |
| 3-Bromo-6-chloro-2-fluorobenzoic acid | C-Br Bond Formation | 4-Chloro-2-fluorobenzoic acid | Brominating Agent |
Classical and Contemporary Approaches to Benzamide (B126) Formation
The formation of the amide bond between 3-bromo-6-chloro-2-fluorobenzoic acid and dimethylamine can be accomplished through several methods, each with its own advantages and limitations.
Direct amidation involves the condensation of a carboxylic acid and an amine, typically at elevated temperatures, with the removal of water to drive the reaction forward. While this method is atom-economical, it often requires harsh reaction conditions that may not be suitable for highly functionalized or sensitive substrates. For a sterically hindered and electronically deactivated substrate like 3-bromo-6-chloro-2-fluorobenzoic acid, direct amidation with dimethylamine might require high temperatures and long reaction times, potentially leading to side reactions. Boron-based reagents have been developed to facilitate direct amide formation under milder conditions. encyclopedia.pub
A more common and generally more efficient approach involves the activation of the carboxylic acid to a more reactive intermediate, which then readily reacts with the amine. This two-step, one-pot process is widely used in amide synthesis.
Common activating agents include:
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid to the highly reactive acyl chloride, which then reacts rapidly with dimethylamine. This is a classic and effective method, though it generates acidic byproducts (HCl and SO₂ or CO/CO₂) that need to be neutralized.
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, particularly in peptide synthesis. They activate the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress side reactions and improve yields. researchgate.net
Phosphonium (B103445) and Uronium/Guanidinium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly effective coupling agents that generate activated esters in situ.
Table 2: Common Activating Agents for Benzamide Formation
| Activating Agent Class | Example Reagent | Key Intermediate | Advantages |
| Acyl Halide Formation | Thionyl chloride (SOCl₂) | Acyl chloride | High reactivity, readily available |
| Carbodiimides | EDC | O-acylisourea | Mild conditions, widely applicable |
| Phosphonium Salts | PyBOP | Activated ester | High efficiency, low racemization |
Oxidative amidation provides an alternative route to benzamides, starting from an aldehyde and an amine. In the context of synthesizing this compound, this would involve the corresponding 3-bromo-6-chloro-2-fluorobenzaldehyde as a precursor. This method typically employs an oxidizing agent to facilitate the direct conversion of the aldehyde-amine adduct (a hemiaminal) to the amide. nih.govorganic-chemistry.orgorganic-chemistry.org
Various oxidizing systems have been developed for this transformation, including:
Hypervalent iodine reagents: Reagents like diacetoxyiodobenzene can promote the reaction under mild conditions. organic-chemistry.org
Transition metal catalysts: Copper and other transition metals can catalyze the oxidative coupling of aldehydes and amines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org
Organocatalysts: N-Heterocyclic carbenes (NHCs) can catalyze the oxidative amidation of aldehydes. ahmadullins.com
This approach can be advantageous as it bypasses the need to prepare the carboxylic acid, but it requires the synthesis of the corresponding aldehyde, which may involve additional synthetic steps.
Strategic Halogenation Techniques for Aromatic Systems
The successful synthesis of 3-bromo-6-chloro-2-fluorobenzoic acid hinges on the controlled, regioselective introduction of the halogen atoms onto the aromatic ring. This requires a careful consideration of the directing effects of the substituents at each stage of the synthesis.
Electrophilic aromatic substitution (EAS) is the primary method for introducing halogen atoms onto a benzene ring. The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents already present on the ring.
A potential synthetic sequence for 3-bromo-6-chloro-2-fluorobenzoic acid could start from 2-fluoro-4-chlorotoluene. The methyl group is an ortho-, para-director and an activating group. The fluorine atom is also an ortho-, para-director but a deactivating group, while the chlorine atom is also an ortho-, para-director and deactivating. The interplay of these directing effects needs to be carefully managed.
A plausible route could involve:
Starting Material: 4-Chloro-2-fluorobenzoic acid. nih.gov The carboxylic acid group is a meta-director and deactivating. The fluorine is an ortho-, para-director and deactivating, and the chlorine is also an ortho-, para-director and deactivating.
Bromination: The introduction of a bromine atom is required at the 3-position. The directing effects of the existing substituents would need to be carefully analyzed to achieve the desired regioselectivity. The fluorine at position 2 would direct ortho and para (to positions 3 and 5), and the chlorine at position 4 would direct ortho and para (to positions 3 and 5). The carboxylic acid at position 1 would direct meta (to positions 3 and 5). Therefore, the 3-position is activated by all three substituents for electrophilic attack. A standard electrophilic bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would likely yield the desired 3-bromo-4-chloro-2-fluorobenzoic acid.
Chlorination: If starting from a different precursor, such as 2-fluoro-3-bromobenzoic acid, a regioselective chlorination at the 6-position would be necessary. The directing effects would again be critical. The fluorine at C2 is ortho, para-directing, the bromine at C3 is ortho, para-directing, and the carboxylic acid at C1 is meta-directing. The 6-position is ortho to the fluorine and para to the bromine, making it a plausible site for electrophilic chlorination.
The specific reaction conditions, including the choice of halogenating agent, catalyst, solvent, and temperature, would need to be carefully optimized to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts.
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -F | Deactivating | Ortho, Para |
| -Cl | Deactivating | Ortho, Para |
| -Br | Deactivating | Ortho, Para |
| -COOH | Deactivating | Meta |
Directed C-H Functionalization Approaches
Direct C-H functionalization has become a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds directly from ubiquitous C-H bonds. rsc.org This approach is particularly valuable for synthesizing complex aromatic compounds by utilizing directing groups to control regioselectivity. rsc.orgrsc.org The functional group acts as an internal ligand, facilitating C-H activation at a specific position. rsc.org
Transition metal catalysis is central to directed C-H halogenation, providing efficient and selective methods for introducing halogen atoms. beilstein-journals.org Various metals have been employed, each with distinct advantages.
Palladium (Pd): Palladium catalysts are widely used for ortho-C-H halogenation. researchgate.net For instance, the combination of Pd(OAc)₂ and Cu(OTf)₂ has been used for the iodination, bromination, and chlorination of Weinreb amides using N-halosuccinimides (NXS) as the halogen source. researchgate.net The amide group directs the palladium catalyst to the ortho-position, enabling selective halogenation. acs.org
Ruthenium (Ru): Ruthenium complexes have also been successfully applied. The use of [Ru₃(CO)₁₂] with a silver carboxylate co-catalyst enabled the first intermolecular ruthenium-catalyzed halogenations of arenes via C-H activation. rsc.org This system proved effective for both brominations and iodinations of a range of electron-rich and electron-deficient benzamides, demonstrating high selectivity. rsc.org
Iridium (Ir) and Rhodium (Rh): Group 9 metals like iridium and rhodium are also effective catalysts for C-H halogenation, offering alternative reactivity and substrate scope compared to palladium and copper. rsc.org For example, an iridium-catalyzed method has been developed for the regioselective C-H iodination of benzamides. rsc.org
Copper (Cu): Copper catalysts are attractive due to their low cost and high stability. beilstein-journals.org They have been employed in various C-H functionalization reactions, including halogenations. beilstein-journals.org For example, copper(II) acetate (B1210297) has been used to catalyze the amination of benzamide β-C-H bonds, showcasing its ability to facilitate C-H activation with the aid of a directing group. nih.gov While this is an amination, the principle of directed C-H activation is transferable to halogenation.
| Catalyst System | Directing Group | Halogen Source | Substrate Type | Key Feature |
| Pd(OAc)₂ / Cu(OTf)₂ | Weinreb Amide | NXS (I, Br, Cl) | Aryl Weinreb Amides | Ortho-selective C(sp²)-H halogenation. researchgate.net |
| [Ru₃(CO)₁₂] / AgO₂C(1-Ad) | Benzamide | N-halosuccinimide | Benzamides | Highly selective bromination and iodination. rsc.org |
| Iridium complexes | Benzamide | NIS | Benzamides | Regioselective C-H iodination. rsc.org |
| Ni(OAc)₂ | Amide | NXS (Cl, Br, I) | Benzamides | Regioselective halogenation of electron-deficient arenes. rsc.org |
The regioselectivity of C-H functionalization is predominantly controlled by the directing group. rsc.org The amide functionality in benzamides is a widely used weakly-coordinating directing group that effectively guides transition metals to the ortho C-H bond. rsc.orgnih.gov This interaction leads to the formation of a stable five- or six-membered metallacyclic intermediate, which positions the catalyst for selective C-H cleavage. nih.gov
The electronic properties of other substituents on the aromatic ring also play a role. Electron-withdrawing or electron-donating groups can influence the reactivity of the C-H bonds and the stability of the intermediates, though the directing group's influence is typically dominant in achieving high regioselectivity. rsc.org For example, in the rhodium-catalyzed annulation of benzoic acids, a meta-methoxy group can exhibit poor regioselectivity, yielding a mixture of isomers, whereas meta-chloro or meta-bromo substituents lead to a single, less sterically hindered product. mdpi.com This highlights that while the primary directing group (a carboxylic acid in this case, analogous to an amide) sets the initial ortho-selectivity, other substituents can have secondary effects. mdpi.com The rigidity and stereochemistry of the directing group can also restrict the conformational freedom of the substrate, thereby enhancing reaction selectivity. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Strategies on Precursors
Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a good leaving group (like a halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The aromaticity is then restored by the departure of the leaving group. pressbooks.pubuomustansiriyah.edu.iq
For the synthesis of this compound, an SNAr approach would likely involve a precursor that is highly activated towards nucleophilic attack. A plausible precursor could be a polysubstituted benzene ring containing multiple electron-withdrawing groups and good leaving groups. For instance, a starting material like 3-bromo-2,6-difluorobenzoic acid or a related derivative could be used. googleapis.com In such a precursor, the fluorine atoms are excellent leaving groups in SNAr reactions and are activated by the ortho/para carboxylic acid (or subsequent amide) group.
A hypothetical synthetic sequence could involve:
Synthesis of a precursor like 3-bromo-5-chloro-2-fluorobenzoic acid. googleapis.com
Conversion of the carboxylic acid to the N,N-dimethylamide. This amide group would further activate the ring for SNAr.
A subsequent SNAr reaction could then be performed to introduce another substituent, although for the target molecule, the core halogen pattern would likely be established prior to the final amide formation. The presence of strongly electron-withdrawing groups ortho or para to the leaving group is crucial for the reaction to proceed efficiently. wikipedia.orgpressbooks.pub
Stereoselective and Regioselective Considerations in Synthesis
Achieving specific stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like polysubstituted benzamides. This involves controlling not only which positional isomer is formed but also, in relevant cases, the three-dimensional arrangement of atoms.
Controlling positional isomerism during halogenation is essential for the synthesis of a specific target like this compound. As discussed, directed C-H functionalization provides an excellent method for regiocontrol. rsc.orgresearchgate.net By using the inherent directing ability of the benzamide group, halogenation can be selectively targeted to the ortho position.
In electrophilic aromatic substitution reactions, the regiochemical outcome is governed by the electronic effects of the substituents already present on the ring. youtube.commasterorganicchemistry.com However, this method often leads to mixtures of isomers, especially with multiple activating or deactivating groups. Therefore, for complex substitution patterns, a directed C-H activation or a multi-step synthesis involving SNAr on a pre-functionalized ring is often superior for ensuring the formation of a single desired positional isomer. researchgate.net
Tertiary benzamides with bulky ortho-substituents can exhibit hindered rotation around the aryl-carbonyl (Ar-C(O)) bond, leading to the existence of stable, non-interconverting rotational isomers, or atropisomers. acs.orgnih.gov These molecules are chirally-hinged and have gained significant attention in medicinal chemistry. nih.gov
The enantioselective synthesis of atropisomeric benzamides can be achieved through catalytic asymmetric reactions. One notable approach is the peptide-catalyzed enantioselective bromination of benzamide derivatives. acs.orgnih.gov In this method, a simple tetrapeptide catalyst can facilitate the electrophilic bromination of meta-substituted phenol-derived benzamides, leading to products with high enantiomeric ratios. acs.orgnih.gov
The reaction proceeds with regioselectivity, and the initial catalytic bromination appears to be the stereochemistry-determining step. nih.gov The resulting enantioenriched atropisomeric bromobenzamides can be further functionalized. For example, they can undergo regioselective metal-halogen exchange followed by trapping with an electrophile, allowing for the synthesis of other atropisomerically enriched benzamides. acs.orgdatapdf.com This demonstrates the utility of enantioselective halogenation as a strategic step toward accessing complex, chirally-defined benzamide structures. nih.gov
| Substrate | Catalyst/Conditions | Product | Yield | Enantiomeric Ratio (er) |
| m-Cyclopropyl phenol benzamide | Tetrapeptide catalyst, NBS | Dibrominated benzamide | 90% | 92:8 |
| m-Phenyl phenol benzamide | Tetrapeptide catalyst, NBS | Dibrominated benzamide | 89% | 93:7 |
| o-Methyl phenol benzamide | Tetrapeptide catalyst, NBS | Monobrominated benzamide | 69% | 93:7 |
Data adapted from studies on peptide-catalyzed enantioselective bromination of analogous benzamide structures. nih.govdatapdf.com
Green Chemistry Principles in Benzamide Synthesis
Green chemistry provides a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. ijarsct.co.inmdpi.comjddhs.com In the context of synthesizing highly functionalized benzamides, these principles guide the selection of reagents, solvents, and reaction conditions to create more sustainable and efficient manufacturing processes.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jddhs.com Traditional methods for amide bond formation often suffer from poor atom economy due to the use of stoichiometric activating agents, which are not incorporated into the final product and contribute significantly to the waste stream. catalyticamidation.inforesearchgate.net
A common route to N,N-disubstituted benzamides involves the reaction of a corresponding benzoyl chloride with a secondary amine. While often high-yielding, this two-step process (acid to acyl chloride, then to amide) has an inherently lower atom economy. Direct catalytic amidation, where a carboxylic acid reacts directly with an amine, represents a more atom-economical alternative as the only theoretical byproduct is water. catalyticamidation.info
The environmental impact factor (E-factor), which is the ratio of the mass of waste to the mass of product, is another critical metric. Processes with high atom economy typically have lower E-factors. Waste streams in benzamide synthesis can include spent coupling reagents, inorganic salts from neutralizations, and solvent losses. mdpi.com Minimizing these streams is a key goal in process optimization. jddhs.com
Table 1: Comparison of Atom Economy in Different Amidation Routes for a Model Polysubstituted Benzamide Assuming the synthesis of an N,N-dimethylbenzamide from a hypothetical 250 g/mol polysubstituted benzoic acid and dimethylamine.
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Acyl Chloride Route | Benzoic Acid + SOCl₂ → Acyl Chloride + HCl + SO₂Acyl Chloride + 2(CH₃)₂NH → Amide + (CH₃)₂NH₂Cl | Amide | SO₂, HCl, (CH₃)₂NH₂Cl | < 50% (overall process) |
| Carbodiimide Coupling | Benzoic Acid + (CH₃)₂NH + EDC | Amide | EDC-urea byproduct | ~60-70% |
| Direct Catalytic Amidation | Benzoic Acid + (CH₃)₂NH | Amide | H₂O | ~94% |
This table is interactive and provides a simplified comparison. Actual atom economy can vary based on the specific reagents and conditions used.
Solvents constitute a significant portion of the material used in chemical synthesis and are a major contributor to the process's environmental footprint. mdpi.com Traditional amide synthesis often employs dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents, which are now recognized as hazardous and are subject to increasing regulatory restrictions. mdpi.com
Green chemistry encourages the use of safer, more environmentally benign solvents. The selection of a solvent for the synthesis of a complex molecule like this compound must balance green credentials with practical considerations such as substrate solubility, reaction temperature requirements, and compatibility with reagents.
Recent research has identified several greener alternatives for amidation reactions, including cyclopentyl methyl ether (CPME), which has favorable environmental, health, and safety properties. nih.gov In some cases, reactions can be designed to run in water or under solvent-free conditions, representing an ideal green chemistry scenario. nih.govresearchgate.net Solvent-free reactions, often facilitated by grinding reactants together or using microwave irradiation, can lead to significantly reduced waste and simplified product isolation. researchgate.netresearchgate.net
Table 2: Guide to Solvent Selection for Benzamide Synthesis
| Solvent Class | Examples | Green Chemistry Considerations |
| Undesirable | Dichloromethane, Chloroform, DMF, NMP | Toxic, carcinogenic, or reprotoxic; high environmental impact. |
| Usable | Toluene, Acetonitrile (B52724) | Usable but with significant health and environmental concerns. |
| Recommended/Greener | Water, Ethanol, Isopropanol, CPME, 2-MeTHF | Lower toxicity, biodegradable, derived from renewable sources (for some), better safety profile. |
| Alternative Media | Ionic Liquids, Supercritical CO₂ | Can offer unique reactivity and easier separation, but cost and lifecycle assessment are important. |
| Solvent-Free | No solvent | Ideal for waste reduction; often requires thermal or mechanical energy input. researchgate.net |
This interactive table helps in selecting solvents based on their environmental impact.
One of the most impactful principles of green chemistry is the use of catalytic reagents in place of stoichiometric ones. ijarsct.co.in Catalysts increase reaction rates without being consumed, allowing for small quantities to facilitate the conversion of large amounts of reactants, which drastically reduces waste. jddhs.com
As mentioned, classical amide synthesis relies on stoichiometric coupling agents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, PyBOP). catalyticamidation.info These reagents are effective but generate significant amounts of waste that can be difficult to separate from the product. researchgate.net
In contrast, catalytic direct amidation methods have been developed that are more sustainable. Boron-based catalysts, such as boric acid and its derivatives, have been shown to be effective for the direct condensation of carboxylic acids and amines, with water being the only byproduct. sciepub.comcatalyticamidation.info Other metal-based catalysts, including those based on zirconium, titanium, and zinc, have also been developed for this purpose. researchgate.net Furthermore, enzymatic catalysis, for instance using Candida antarctica lipase B (CALB), offers a highly selective and environmentally friendly method for amide bond formation under mild conditions. nih.gov
Table 3: Comparison of Stoichiometric vs. Catalytic Amidation
| Feature | Stoichiometric Method (e.g., EDC) | Catalytic Method (e.g., Boric Acid) |
| Activating Agent | 1.0+ equivalents of coupling reagent | 1-10 mol% of catalyst |
| Primary Byproduct | Stoichiometric amount of urea (B33335) derivative | Water |
| Atom Economy | Lower | Higher |
| Work-up | Often requires aqueous washes to remove byproducts. | Simpler; catalyst may be filtered or removed with a simple wash. |
| Cost & Waste | Higher cost of reagents and waste disposal. | Lower reagent cost and significantly less waste. |
This interactive table highlights the key advantages of using catalytic methods over stoichiometric ones in amide synthesis.
Synthetic Route Optimization and Scalability
Optimizing a synthetic route for a target compound like this compound involves refining reaction parameters to maximize yield, purity, and throughput while minimizing cost and environmental impact. For sterically hindered or electronically deactivated substrates, direct amidation can be challenging, often requiring higher temperatures or more active catalysts. nih.gov
Key parameters for optimization include:
Catalyst Loading: Minimizing the amount of catalyst without compromising reaction time or yield is crucial for cost-effectiveness and reducing potential product contamination.
Reaction Concentration: Higher concentrations reduce solvent usage and can increase reaction rates, but may also lead to issues with solubility, mixing, and heat transfer.
Temperature and Time: These are optimized to ensure complete conversion while minimizing the formation of impurities from side reactions or product degradation.
Work-up and Purification: The ideal process involves a simple, non-chromatographic purification method such as direct crystallization or extraction to reduce solvent use and product loss.
Scaling a synthesis from the laboratory to industrial production introduces further challenges. Heat transfer becomes critical, as highly exothermic or endothermic reactions that are manageable on a small scale can become hazardous in large reactors. Similarly, mixing efficiency can decrease on a larger scale, potentially affecting reaction rates and selectivity. For these reasons, process safety and engineering studies are essential components of scaling up a chemical synthesis. The development of continuous flow processes for amidation is an emerging area that can mitigate many scalability issues by providing superior control over reaction parameters and improving safety.
Reaction Mechanisms and Reactivity Studies of 3 Bromo 6 Chloro 2 Fluoro N,n Dimethylbenzamide
Mechanistic Elucidation of Aromatic Functionalization: A Field Ripe for Investigation
The functionalization of the aromatic ring of 3-Bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide presents a complex interplay of directing effects from its multiple substituents. However, without dedicated studies, any discussion on its specific reaction pathways remains speculative.
Electrophilic Reaction Pathways at the Aromatic Ring: Predicting Regioselectivity
The directing effects of the substituents on the benzene (B151609) ring—bromo, chloro, fluoro, and N,N-dimethylbenzamide groups—would collectively influence the regioselectivity of electrophilic aromatic substitution. The halogens (Br, Cl, F) are deactivating, ortho-, para-directing groups, while the N,N-dimethylbenzamide group is a deactivating, meta-directing group. The fluorine atom, being the most electronegative, would exert a strong inductive electron-withdrawing effect. The interplay of these electronic and steric factors would determine the preferred position of electrophilic attack. However, no specific studies have been published to confirm these theoretical predictions for this molecule.
Nucleophilic Reactivity at Halogenated Positions: A Question of Relative Lability
Nucleophilic aromatic substitution (SNAr) on this substrate would involve the displacement of one of the halogen atoms. The rate and regioselectivity of such a reaction are contingent on the electron-withdrawing ability of the activating groups and the nature of the leaving group. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. However, the specific electronic environment of this compound could alter this expected reactivity. The relative lability of the bromo and chloro substituents in this specific context has not been experimentally determined.
Radical Intermediates and Reaction Pathways: An Unexplored Frontier
The involvement of radical intermediates in reactions of this compound is an area that remains entirely unexplored. While aryl halides can participate in radical reactions, no studies have been reported that investigate the generation or reactivity of radical species derived from this compound.
Role of Halogen-Metal Interactions in Catalysis: A Presumed but Undocumented Role
In transition metal-catalyzed cross-coupling reactions, the interaction between the halogen atoms of the aryl halide and the metal center is crucial. These interactions facilitate the oxidative addition step, which is often the rate-determining step of the catalytic cycle. While it is presumed that the bromo and chloro substituents of this compound would interact with metal catalysts like palladium, no specific studies have detailed the nature or influence of these interactions on catalytic processes involving this molecule.
C-H Bond Activation Mechanisms: A Promising yet Uninvestigated Avenue
The presence of multiple C-H bonds on the aromatic ring of this compound makes it a potential substrate for C-H bond activation/functionalization reactions. The directing group ability of the N,N-dimethylbenzamide moiety could, in principle, be harnessed to achieve regioselective C-H functionalization.
Oxidative Addition and Reductive Elimination Pathways: The Heart of Catalytic Cycles
In the context of cross-coupling reactions, the oxidative addition of the C-Br or C-Cl bond of this compound to a low-valent transition metal center would be a key elementary step. This would be followed by subsequent steps, culminating in reductive elimination to form the final product and regenerate the catalyst. The relative rates of oxidative addition at the C-Br versus the C-Cl bond would be a critical factor in determining the outcome of such reactions. However, no mechanistic studies have been published to elucidate these pathways for this specific substrate.
Concerted Metalation–Deprotonation (CMD) Mechanisms
The Concerted Metalation–Deprotonation (CMD) mechanism is a key pathway for transition-metal-catalyzed C–H activation. wikipedia.org In this process, the cleavage of a C–H bond and the formation of a new carbon-metal bond occur in a single, concerted transition state, often facilitated by a carboxylate or carbonate base that abstracts the proton. wikipedia.org The regioselectivity of such reactions on substituted arenes is frequently controlled by a Directed Metalation Group (DMG), which coordinates to the metal center and lowers the activation energy for C-H cleavage at a proximate position, typically ortho to the DMG. wikipedia.orgbaranlab.orgorganic-chemistry.org
The N,N-dimethylamide moiety in this compound is recognized as a powerful DMG. uwindsor.canih.gov In typical Directed ortho-Metalation (DoM) reactions, this group would direct a strong base like an alkyllithium or a transition metal catalyst to activate one of the adjacent C-H bonds at the C2 or C6 positions. wikipedia.orgbaranlab.org However, in the title compound, both ortho positions are substituted with fluoro and chloro groups, respectively. This substitution pattern precludes a standard DoM reaction at the ortho positions.
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps
The Kinetic Isotope Effect (KIE) is a powerful diagnostic tool used to elucidate reaction mechanisms by determining whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to that of its counterpart with a heavier isotope (kH). wikipedia.org For C-H bond activation, a primary KIE is observed when the C-H bond is cleaved during or before the rate-limiting step. researchgate.net The theoretical maximum for a primary C-H/C-D KIE at room temperature is approximately 7, arising from the difference in zero-point vibrational energies of the C-H and C-D bonds. princeton.edu
To investigate a potential CMD mechanism for this compound, KIE studies would be indispensable. Such a study would involve synthesizing isotopologues of the compound where the hydrogen atoms at the C4 and C5 positions are replaced with deuterium. The rates of a C-H functionalization reaction for the deuterated and non-deuterated substrates would then be measured competitively or in parallel. epfl.ch
A large primary KIE value (typically kH/kD > 2) would provide strong evidence that the C-H bond is broken in the rate-determining step. This result would be consistent with a classic CMD mechanism where C-H cleavage is the key energetic barrier. rsc.orgchemrxiv.org
A KIE value close to unity (kH/kD ≈ 1) would suggest that C-H bond cleavage occurs in a fast step after the rate-determining step. In such a scenario, the rate-limiting step might be the initial coordination of the catalyst to the substrate or a subsequent ligand rearrangement prior to the C-H activation event. rsc.orgchemrxiv.org
The table below presents typical KIE values observed for C-H activation reactions, illustrating the utility of this method in mechanistic analysis.
| Reaction Type | Catalyst/System | Observed kH/kD | Implication |
|---|---|---|---|
| E2 Elimination | NaOEt/EtOH | 6.7 | C-H bond broken in RDS princeton.edu |
| E1 Solvolysis | H2O/Heat | 1.4 | C-H bond not broken in RDS princeton.edu |
| Pd(III)-mediated C-H Activation | [(MeN4)PdIII(neophyl)Cl]+ | Small KIE | C-H activation occurs after RDS rsc.orgchemrxiv.org |
| Arene C-H Activation | Ir Complex | 2.65 | Fast C-H cleavage after rate-determining coordination snnu.edu.cn |
Reactivity at the Amide Moiety
Hindered Rotation and Conformational Dynamics of the N,N-dimethylamide Group
The N,N-dimethylamide group exhibits hindered rotation around the carbonyl-nitrogen (C-N) bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. This phenomenon often results in two distinct planar conformers and can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. The energy barrier for this rotation is sensitive to both steric and electronic effects. nih.gov
The following table shows experimentally determined or calculated rotational barriers for related benzamides, demonstrating the significant impact of ortho substitution.
| Compound | Rotational Barrier (ΔG‡, kcal/mol) | Method |
|---|---|---|
| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 | Dynamic NMR nih.gov |
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4 | Dynamic NMR nih.gov |
| N-Benzhydrylformamide-N-Me | 19.5 | Dynamic NMR nih.gov |
| N-Benzhydrylformamide-N-Me | 22.7 | DFT Calculation nih.gov |
| Atropisomeric Hydrazide (B2) | ~26.0 | Dynamic HPLC mdpi.com |
Potential for N-Functionalization and Derivatization
While the amide bond is generally robust, the N,N-dimethylamide group in the title compound offers pathways for chemical modification.
One potential transformation is the oxidation of the tertiary nitrogen atom to form an N-oxide. This can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂), peroxy acids like 3-chloroperoxybenzoic acid (m-CPBA), or catalytic systems involving rhenium or ruthenium. asianpubs.orgorganic-chemistry.org The resulting N-oxide would introduce a highly polar functional group, significantly altering the compound's physical and chemical properties.
The amide group can also undergo cleavage through hydrolysis. This reaction typically requires harsh conditions, such as refluxing in strong acid or base, to yield the corresponding carboxylic acid (3-bromo-6-chloro-2-fluorobenzoic acid) and dimethylamine. osti.gov The significant steric hindrance provided by the two ortho substituents in this compound would likely decrease the rate of hydrolysis compared to less hindered benzamides.
Furthermore, the amide can be reduced to a tertiary amine (3-bromo-6-chloro-2-fluorobenzyl)dimethylamine. This transformation requires powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The steric crowding around the carbonyl group could influence the reaction conditions needed for a successful reduction. These derivatization pathways allow for the conversion of the amide moiety into other important functional groups.
Influence of Multiple Halogen Substituents on Electron Density and Reactivity
The reactivity of the aromatic ring in this compound is profoundly dictated by the cumulative electronic effects of its five substituents. These effects can be understood through the concepts of induction and resonance, often quantified by Hammett substituent constants (σ). wikipedia.orgutexas.edu
Halogen substituents exhibit a dual electronic nature. They are strongly electronegative and withdraw electron density from the aromatic ring through the sigma framework via the inductive effect (-I). lumenlearning.com Simultaneously, they can donate electron density back to the pi-system of the ring through their lone pairs via the resonance effect (+M). For halogens, the inductive effect is dominant, making them deactivating groups for electrophilic aromatic substitution. libretexts.org However, the resonance donation, though weaker, is directed to the ortho and para positions, making halogens ortho, para-directors. lumenlearning.comlibretexts.org
In the title compound, the cumulative inductive withdrawal from the three halogen atoms (F at C2, Cl at C6, Br at C3) makes the aromatic ring exceptionally electron-poor. This strong deactivation reduces the ring's nucleophilicity, making it less reactive towards electrophilic attack. The N,N-dimethylamide group is inductively withdrawing but can act as a resonance donor, an effect that typically activates the ortho and para positions.
The net effect on the electron density at any given position is a complex sum of these competing influences:
Resonance Effect (+M): The nitrogen of the amide group and the three halogens donate electron density to the ring. This effect partially counteracts the inductive withdrawal, particularly at the ortho and para positions relative to each substituent.
This intricate balance of electronic effects determines the reactivity of the C4-H and C5-H bonds, influencing their susceptibility to metalation or nucleophilic aromatic substitution reactions. The Hammett constants for each substituent provide a quantitative measure of their electronic influence on the ring.
| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect Summary |
|---|---|---|---|
| -Br | 0.39 | 0.23 | Inductively withdrawing, weakly resonance donating pitt.edu |
| -Cl | 0.37 | 0.23 | Inductively withdrawing, weakly resonance donating pitt.edu |
| -F | 0.34 | 0.06 | Strongly inductively withdrawing, weakly resonance donating pitt.edu |
| -CON(CH3)2 | 0.35 | 0.36 | Inductively withdrawing, resonance effect is complex |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are fundamental to understanding the electronic behavior and three-dimensional shape of a molecule.
Density Functional Theory (DFT) Applications
DFT would be a primary method to investigate 3-Bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide. Calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. These calculations would yield the optimized molecular structure, bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, which are crucial for predicting the spontaneity of reactions.
Molecular Orbital Analysis (e.g., HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. A large gap suggests high stability and low reactivity. For this compound, the distribution of the HOMO and LUMO across the aromatic ring and the amide substituent would reveal the most likely sites for electrophilic and nucleophilic attack.
Conformational Analysis and Energy Minima
The presence of the N,N-dimethylbenzamide group introduces rotational flexibility around the C-N bond. Conformational analysis would be necessary to identify the most stable three-dimensional arrangement (the global energy minimum) of the molecule. This involves systematically rotating the rotatable bonds and calculating the energy of each conformation. The resulting potential energy surface would reveal the lowest energy conformers and the energy barriers between them.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. This analysis would highlight the reactive sites of the molecule, influenced by the electron-withdrawing effects of the halogen atoms and the amide group.
Computational Mechanistic Studies
Computational methods can be used to explore potential reaction pathways involving this compound.
Prediction of Regio- and Stereoselectivity
Theoretical chemistry provides powerful tools for predicting the outcomes of chemical reactions. For a substituted benzamide (B126) like this compound, computational methods such as Density Functional Theory (DFT) could be employed to model its reactivity. By calculating the distribution of electron density and identifying the most nucleophilic and electrophilic sites, chemists can predict how the molecule will react with various reagents.
For instance, in reactions involving electrophilic aromatic substitution, the positions on the benzene (B151609) ring most susceptible to attack would be determined by the directing effects of the existing bromo, chloro, fluoro, and dimethylamido groups. Computational models can quantify the activation energies for substitution at each possible position, thereby predicting the major regioisomers that would form. Similarly, if the molecule were to undergo a reaction creating a new chiral center, computational models could predict which stereoisomer would be favored by calculating the energies of the different transition states. However, specific studies predicting the regio- and stereoselectivity of reactions involving this compound have not been published.
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a solved crystal structure for the compound, which does not appear to be publicly available for this compound.
Halogen bonding: Interactions involving the bromine and chlorine atoms.
Hydrogen bonding: Weak C-H···O or C-H···F interactions.
van der Waals forces: General non-specific interactions.
This analysis would provide quantitative insights into how the molecules arrange themselves in the solid state, which influences physical properties like melting point and solubility. Studies on other halogenated organic molecules have demonstrated the utility of Hirshfeld analysis in understanding their crystal packing. researchgate.netnih.govnih.gov
Quantitative Structure-Activity Relationships (QSAR) and Molecular Design Principles (excluding biological activity outcomes)
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with a specific activity. While often used in drug discovery to predict biological activity, the principles of QSAR can also be applied to predict physicochemical properties without considering a biological outcome.
For a molecule like this compound, a QSAR model could be developed to predict properties such as solubility, lipophilicity (logP), or chromatographic retention time based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D shape of the molecule.
Electronic descriptors: Based on the distribution of electrons.
By building a statistical model that links these descriptors to a known property for a series of related compounds, one could then predict that property for new, unsynthesized molecules. This aids in molecular design by allowing for the in silico screening of compounds to identify candidates with desired physicochemical properties. The development of such a model requires a dataset of related compounds with measured properties, which is not available for this specific compound and its analogues in the public domain.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Benzamides
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex benzamides. libretexts.orgmicrobenotes.comlongdom.org The fundamental principle of NMR involves the interaction of an external magnetic field with the magnetic properties of atomic nuclei that possess a non-zero spin, such as ¹H and ¹³C. longdom.orgtechnologynetworks.com When placed in a strong magnetic field, these nuclei align in specific spin states with different energy levels. technologynetworks.comnih.gov The absorption of radiofrequency radiation causes transitions between these energy states, and the resulting signal provides a wealth of structural information. microbenotes.com
For a polysubstituted benzamide (B126) like 3-Bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide, the ¹H and ¹³C NMR spectra are influenced by several factors:
Chemical Shift (δ) : The position of a signal in an NMR spectrum is highly sensitive to the local electronic environment of the nucleus. Electronegative substituents like fluorine, chlorine, and the carbonyl group deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). The combined electronic effects of the bromo, chloro, and fluoro substituents on the aromatic ring result in a distinct and predictable pattern of chemical shifts for the remaining aromatic protons and carbons. journals.co.za
Spin-Spin Coupling (J) : Interactions between the spins of neighboring nuclei through chemical bonds lead to the splitting of NMR signals. libretexts.orgnih.gov This coupling provides direct information about the connectivity of atoms. For instance, the coupling between the fluorine atom and adjacent protons (³JHF) or carbons (²JCF, ³JCF) provides crucial data for assigning specific positions on the aromatic ring.
Signal Intensity : In ¹H NMR, the integrated area of a signal is proportional to the number of protons it represents, allowing for quantitative analysis of different proton environments. technologynetworks.com
The N,N-dimethyl groups of benzamides often exhibit distinct signals due to restricted rotation around the amide C-N bond, a phenomenon that will be discussed in the context of variable temperature NMR. nanalysis.com
For complex molecules where one-dimensional (1D) ¹H and ¹³C NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment. mdpi.com These methods plot correlations between different nuclei, providing a roadmap of the molecular structure.
COSY (Correlation Spectroscopy) : This homonuclear technique reveals correlations between coupled protons (¹H-¹H). It is used to identify adjacent protons, helping to trace out the spin systems within the molecule, such as the connectivity of the aromatic protons. mdpi.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These techniques map correlations between protons and directly attached carbons (¹H-¹³C). Each cross-peak links a specific proton signal to the signal of the carbon it is bonded to, enabling unambiguous assignment of carbon resonances. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). It is particularly powerful for connecting different fragments of a molecule. For this compound, HMBC can establish connectivity between the N-methyl protons and the carbonyl carbon, as well as between the aromatic protons and the substituted quaternary carbons. mdpi.com
These multi-dimensional techniques, used in combination, allow for the complete and confident assignment of all ¹H and ¹³C signals, even in a highly substituted and complex system.
A key characteristic of amides is the restricted rotation around the carbon-nitrogen (C-N) bond. This is due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. nanalysis.com In N,N-disubstituted benzamides, this restricted rotation makes the two N-alkyl groups non-equivalent, leading to separate signals in the NMR spectrum at room temperature. nanalysis.comst-andrews.ac.uk
As the temperature increases, the rate of rotation around the C-N bond increases. At a specific temperature, known as the coalescence temperature (Tc), the rotation becomes fast enough on the NMR timescale that the two distinct signals for the N-methyl groups broaden and merge into a single, averaged signal. st-andrews.ac.uknih.gov
Variable Temperature (VT) NMR is the experimental technique used to study this dynamic process. cdnsciencepub.com By recording NMR spectra at different temperatures, one can observe the transition from slow exchange (two sharp peaks) to fast exchange (one sharp peak) through the coalescence point. st-andrews.ac.uknih.gov From the coalescence temperature and the chemical shift difference between the two signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.gov This provides valuable quantitative information about the electronic and steric nature of the amide bond. cdnsciencepub.comacs.org
| Technique | Principle | Information Obtained for this compound |
|---|---|---|
| 1D NMR (¹H, ¹³C) | Measures the absorption of radiofrequency by nuclei in a magnetic field, providing data on chemical environment and connectivity. microbenotes.com | Chemical shifts of aromatic protons and carbons, influenced by halogen substituents; chemical shifts of N-methyl groups and carbonyl carbon. |
| 2D COSY | Correlates signals of spin-coupled protons. mdpi.com | Identifies neighboring protons on the aromatic ring. |
| 2D HSQC/HMQC | Correlates protons with their directly attached carbons. mdpi.com | Assigns each aromatic carbon signal to its corresponding proton. |
| 2D HMBC | Correlates protons and carbons over multiple bonds. mdpi.com | Confirms connectivity between the aromatic ring, the carbonyl group, and the N-methyl groups. |
| Variable Temperature (VT) NMR | Analyzes changes in NMR spectra as a function of temperature to study dynamic processes. st-andrews.ac.ukcdnsciencepub.com | Determines the energy barrier for rotation around the amide C-N bond by observing the coalescence of the two N-methyl signals. nih.gov |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is essential for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of fragmentation patterns. nih.gov
For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. It can measure the m/z value with high precision, allowing for the determination of the exact molecular formula (C₉H₈BrClFNO) by distinguishing it from other potential formulas with the same nominal mass.
When subjected to ionization techniques like Electron Impact (EI), the molecule forms a molecular ion (M⁺•) which can then undergo fragmentation by breaking specific bonds. The resulting fragmentation pattern is a unique fingerprint of the molecule. For halogenated aromatic compounds, characteristic fragmentation patterns include:
Alpha-Cleavage : A common pathway for amides is the cleavage of the bond between the carbonyl carbon and the aromatic ring. This would result in the formation of a stable benzoyl-type cation. researchgate.net
Loss of Halogens : Fragmentation can involve the loss of bromine or chlorine radicals from the molecular ion. The presence of bromine and chlorine is readily identified by their characteristic isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to M⁺• and M+2 peaks of nearly equal intensity. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in M⁺• and M+2 peaks with corresponding intensities. The combined isotopic signature of both bromine and chlorine in the molecular ion cluster would be definitive proof of their presence.
Cleavage of the Amide Group : The C-N bond can cleave, leading to the loss of the dimethylamino group (•N(CH₃)₂) or related fragments.
| Fragment Ion | Proposed Structure | Fragmentation Pathway |
|---|---|---|
| [M]⁺• | C₉H₈BrClFNO⁺• | Molecular Ion |
| [M - Br]⁺ | C₉H₈ClFNO⁺ | Loss of a bromine radical |
| [M - Cl]⁺ | C₉H₈BrFNO⁺ | Loss of a chlorine radical |
| [M - N(CH₃)₂]⁺ | C₇H₂BrClFO⁺ | Alpha-cleavage at the C-N bond |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sanih.gov IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. ksu.edu.sa Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the polarizability of the molecule. ksu.edu.sanih.gov
Together, they provide a detailed fingerprint of the functional groups present in this compound.
C=O Stretch : The amide carbonyl group gives rise to a very strong and characteristic absorption band in the IR spectrum, typically in the region of 1630-1680 cm⁻¹. mdpi.com
C-N Stretch : The amide C-N stretching vibration is usually found in the 1400-1450 cm⁻¹ region.
Aromatic Ring Vibrations : The C=C stretching vibrations of the benzene (B151609) ring appear as a series of bands between 1450 and 1600 cm⁻¹. C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹. mdpi.com
C-Halogen Stretches : The vibrations associated with the carbon-halogen bonds occur at lower frequencies (in the fingerprint region). C-F stretches are typically in the 1000-1400 cm⁻¹ range, C-Cl stretches are found around 600-800 cm⁻¹, and C-Br stretches appear at even lower wavenumbers, typically 500-600 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (N-CH₃) | 2850 - 3000 | Medium |
| Amide C=O Stretch | 1630 - 1680 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The absorption of this energy promotes electrons from a lower energy ground state orbital to a higher energy excited state orbital. libretexts.org The chromophores in this compound are the substituted benzene ring and the amide functional group.
The expected electronic transitions are:
π → π* Transitions : These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group. hnue.edu.vn For substituted benzenes, these typically result in strong absorption bands in the UV region, often below 300 nm. hnue.edu.vn
n → π* Transitions : This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an antibonding π* orbital of the carbonyl group. shu.ac.ukyoutube.com These transitions are lower in energy but are "forbidden" and thus result in much weaker absorption bands at longer wavelengths compared to π → π* transitions. shu.ac.ukresearchgate.net
The presence of substituents on the benzene ring can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). Halogens and the amide group act as auxochromes, modifying the absorption characteristics of the benzene chromophore. hnue.edu.vn
| Transition | Involved Orbitals | Associated Chromophore | Expected Wavelength Region |
|---|---|---|---|
| π → π | π bonding to π antibonding | Aromatic Ring, Carbonyl Group | ~200-300 nm |
| n → π | n non-bonding to π antibonding | Carbonyl Group, Amide Group | >300 nm (Weak) |
Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are indispensable in the synthesis and quality control of "this compound," providing robust methods for both the purification of the crude product and the accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes, each offering distinct advantages for the analysis of this halogenated aromatic compound.
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For "this compound," reversed-phase HPLC (RP-HPLC) is the method of choice. In this modality, a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
A typical HPLC method for the purity assessment of "this compound" would involve dissolving the sample in a suitable organic solvent, such as acetonitrile (B52724) or methanol, and injecting it into the HPLC system. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a small amount of acid, e.g., formic acid or trifluoroacetic acid, to improve peak shape) and an organic solvent (typically acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from any impurities, which may include starting materials, by-products, or degradation products. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the benzamide chromophore exhibits maximum absorbance.
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For preparative applications, the collected fractions corresponding to the main peak can be concentrated to yield the purified compound.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B; 20-22 min: 95-50% B; 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Diluent | Acetonitrile |
Gas Chromatography is another powerful analytical technique, particularly well-suited for volatile and thermally stable compounds. "this compound," being a moderately volatile organic molecule, can be effectively analyzed by GC. This method is highly sensitive and provides excellent resolution, making it ideal for detecting and quantifying trace impurities.
In a typical GC analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) then sweeps the vaporized sample onto a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. For halogenated compounds, a mid-polarity column, such as one with a phenyl- and trifluoropropyl-substituted polysiloxane stationary phase, often provides good separation.
As the separated components elute from the column, they are detected by a suitable detector. A Flame Ionization Detector (FID) is a common choice for organic compounds, but for halogenated molecules, an Electron Capture Detector (ECD) can offer higher sensitivity. For definitive identification of impurities, a Mass Spectrometer (MS) is often coupled with the GC (GC-MS), which provides mass-to-charge ratio information for each eluting peak, allowing for structural elucidation. Purity is determined by comparing the peak area of the target compound to the total peak area.
Table 2: Representative GC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-500 m/z |
| Sample Solvent | Dichloromethane |
The selection between HPLC and GC for the analysis of "this compound" depends on the specific requirements of the analysis. HPLC is generally preferred for preparative purification due to the non-destructive nature of the technique, while GC, especially GC-MS, excels in the identification and quantification of volatile impurities with high sensitivity.
Role As a Precursor or Intermediate in Complex Organic Synthesis
Building Blocks for Advanced Organic Molecules
The strategic placement of three different halogen atoms on the aromatic ring of 3-Bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide provides chemists with multiple reactive sites that can be selectively addressed. This multi-faceted reactivity allows for the sequential and controlled introduction of various substituents, making it a valuable building block for the construction of complex and highly decorated organic molecules.
The differential reactivity of the carbon-halogen bonds (C-Br > C-Cl > C-F) is a key feature that can be exploited in cross-coupling reactions. For instance, the carbon-bromine bond is generally the most susceptible to oxidative addition in palladium-catalyzed reactions, allowing for selective functionalization at the C3 position. Following this initial transformation, the chlorine atom at the C6 position can be targeted under more forcing reaction conditions, providing a stepwise approach to molecular elaboration. The fluorine atom at the C2 position is typically the most inert towards such transformations, often remaining as a stable substituent in the final product, which can be desirable for modulating the electronic and pharmacokinetic properties of the target molecule.
The N,N-dimethylbenzamide moiety itself plays a crucial role beyond being a simple structural component. It can act as a directing group in ortho-lithiation reactions, facilitating the introduction of substituents at the adjacent C2 position, although in this specific molecule, that position is already occupied by a fluorine atom. However, its electronic influence is still significant in modulating the reactivity of the entire aromatic ring.
Synthesis of Nitrogen-Containing Heterocycles
Halogenated benzamides are well-established precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The reactivity of the halogen ortho to the amide group is particularly important in cyclization reactions. While specific examples for this compound are not extensively documented, the known chemistry of analogous 2-halobenzamides provides a strong basis for its potential applications in this area.
Isoindolinones: The synthesis of isoindolinones can be achieved from 2-halobenzamides through various catalytic and non-catalytic methods. For instance, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have been shown to produce 3-(imino)isoindolin-1-ones. Given the presence of a bromine atom, this compound could potentially undergo similar transformations to yield highly substituted isoindolinone derivatives.
Cyclic Imidates: The synthesis of cyclic imidates has been reported from 2-(1-alkynyl)benzamides via electrophilic cyclization. While this specific starting material is different, it highlights the utility of benzamides in forming five-membered heterocyclic rings. Transformations of the bromo or chloro substituents of this compound into an alkyne, followed by cyclization, could be a potential route to novel cyclic imidates.
Quinazolinones: The construction of the quinazolinone scaffold is a prominent application of 2-halobenzamides. Research has demonstrated that 2-halobenzamides can react with nitriles in the presence of a copper catalyst and a base to form quinazolin-4(3H)-ones. This reaction proceeds through a nucleophilic addition of the benzamide (B126) to the nitrile, followed by an intramolecular SNAr reaction. The fluorine atom at the C2 position of this compound would be a suitable leaving group for such an intramolecular cyclization, suggesting its potential as a precursor for highly substituted quinazolinones.
The following table summarizes the potential heterocyclic systems that could be synthesized from precursors analogous to this compound:
| Heterocyclic System | Potential Synthetic Route from Halobenzamide Precursor |
| Isoindolinones | Cobalt-catalyzed cyclization with carbodiimides |
| Cyclic Imidates | Transformation to an alkyne followed by electrophilic cyclization |
| Quinazolinones | Copper-catalyzed reaction with nitriles |
Precursors for Further Functional Group Transformations
The array of functional groups on this compound makes it an excellent substrate for a wide range of functional group transformations. The reactivity of the halogen atoms allows for their conversion into other functional groups, thereby expanding the synthetic utility of this compound.
Directed ortho-Metalation (DoM): The N,N-dimethylamide group is a powerful directing group for ortho-lithiation. This reaction involves the deprotonation of the aromatic ring at the position ortho to the directing group by a strong base, typically an organolithium reagent. While the C2 position is blocked by a fluorine atom, the presence of the amide group can still influence the regioselectivity of metalation at other positions, or subsequent reactions.
Halogen-Metal Exchange: The bromine and chlorine atoms can undergo halogen-metal exchange with organolithium reagents to generate aryllithium species. These intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups, such as aldehydes, carboxylic acids, and boronic esters. The selective exchange of the bromine atom over the chlorine atom can often be achieved under controlled conditions.
Cross-Coupling Reactions: As mentioned earlier, the bromo and chloro substituents are amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of more complex molecules.
The table below outlines some of the key functional group transformations possible for a molecule with the substitution pattern of this compound:
| Transformation | Reagents and Conditions | Potential Outcome |
| Directed ortho-Metalation | Organolithium base (e.g., n-BuLi, LDA) | Functionalization adjacent to the amide (if sterically accessible) |
| Halogen-Metal Exchange | Organolithium reagents (e.g., n-BuLi, t-BuLi) | Formation of aryllithium species for reaction with electrophiles |
| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | Formation of a new C-C bond at the position of the halogen |
| Buchwald-Hartwig Amination | Pd catalyst, amine, base | Formation of a new C-N bond at the position of the halogen |
Application in Material Science Precursors
While the direct material properties are beyond the scope of this article, the role of this compound as a precursor to molecules used in material science is noteworthy. The ability to introduce various functional groups through the reactions described above allows for the synthesis of tailored monomers and building blocks for advanced materials.
For example, the introduction of polymerizable groups, such as vinyl or acetylene (B1199291) moieties, through cross-coupling reactions can lead to the formation of monomers for specialty polymers. The presence of multiple halogen atoms also opens up the possibility of creating precursors for poly(p-phenylene)s and other conjugated polymers through Yamamoto or Suzuki polymerization reactions. The fluorine atom can impart desirable properties such as thermal stability and altered electronic characteristics to the resulting materials.
The synthesis of complex aromatic structures from this precursor can also lead to the development of novel organic light-emitting diode (OLED) materials, liquid crystals, and other functional organic materials. The precise control over the substitution pattern afforded by the unique arrangement of functional groups in this compound is a key enabling feature for the rational design of such material science precursors.
Emerging Methodologies and Future Research Directions
Photocatalytic Approaches to Benzamide (B126) Functionalization
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. researchgate.netresearchgate.net This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes, generating radical intermediates that can undergo a variety of transformations. For benzamides, this opens up new avenues for C-H functionalization and other modifications that are often challenging to achieve through traditional methods. rsc.org
Recent studies have demonstrated the use of organic dyes and transition metal complexes as photocatalysts for reactions such as C-H amination and oxidation. researchgate.net For instance, eosin (B541160) Y has been employed as a redox catalyst and photosensitizer in the visible-light-driven sequential benzylic C-H amination and oxidation of o-benzyl-N-methoxyl-benzamides. researchgate.net These methods often replace stoichiometric reagents with greener alternatives like molecular oxygen. researchgate.net The application of such photocatalytic strategies to a polyhalogenated substrate like 3-Bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide could lead to novel derivatives by targeting specific C-H bonds, although the electronic effects of the multiple halogen substituents would need to be carefully considered.
Key features of photocatalytic approaches include:
Mild Reaction Conditions: Typically conducted at room temperature, which helps in preserving sensitive functional groups. researchgate.net
High Selectivity: Can offer chemo- and regioselectivity that is complementary to conventional methods.
Sustainability: Often utilizes light as a renewable energy source and can reduce the reliance on harsh reagents. researchgate.net
| Catalyst Type | Example | Potential Application for Benzamides |
| Organic Dyes | Eosin Y | C-H Amination, Oxidation |
| Transition Metal Complexes | Iridium, Ruthenium complexes | C-H Functionalization, Cross-Coupling |
Future research in this area will likely focus on developing more efficient and robust photocatalysts, expanding the scope of reactions, and applying these methods to complex, multifunctional molecules.
Electrochemical Synthesis for Sustainable Transformations
Electrosynthesis represents another green and sustainable approach to chemical transformations, utilizing electricity to drive oxidation and reduction reactions. rsc.orgrsc.org This method often avoids the need for external chemical oxidants or reductants, which improves atom economy and reduces waste generation. rsc.orgbohrium.com The synthesis and modification of amides have been a significant focus in the field of electrosynthesis. rsc.orgresearchgate.net
Electrochemical methods can be applied to both the synthesis of the amide bond itself and the subsequent functionalization of the amide molecule. bohrium.com For instance, electrochemical conditions can facilitate a wide range of transformations on amide substrates. rsc.orgresearchgate.net The resurgence of electrosynthesis has led to the development of new and more sustainable syntheses of and with amides. rsc.orgrsc.org
Advantages of Electrochemical Synthesis:
High Atom Economy: Minimizes the use of stoichiometric reagents. rsc.org
Mild Conditions: Reactions can often be carried out at ambient temperature and pressure.
Scalability: Electrochemical flow reactors offer a straightforward path to scaling up reactions.
While specific electrochemical studies on this compound are not prominent, the principles of electrosynthesis could be applied to its synthesis or modification. For example, electrochemical C-H activation or halogenation could offer alternative routes to introduce or modify the substituents on the aromatic ring.
Development of Novel Catalytic Systems for Halogenation and C-H Activation
The selective functionalization of C-H bonds and the introduction of halogen atoms are fundamental transformations in organic synthesis. The development of novel catalytic systems to achieve these goals with high efficiency and selectivity is a major area of research.
C-H Activation: Transition metal-catalyzed C-H activation has become a powerful tool for the synthesis of complex molecules from simple precursors. researchgate.netacs.org Catalysts based on palladium, rhodium, and cobalt have been extensively studied for the directed C-H functionalization of benzamides. acs.orgacs.orgnih.govoup.com The amide group can act as a directing group, guiding the catalyst to a specific C-H bond, typically at the ortho position.
Recent advancements include:
The use of inexpensive, earth-abundant metals like cobalt as catalysts. nih.gov
The development of ligand-free catalytic systems, simplifying the reaction setup. tccollege.org
Multicomponent reactions that combine C-H activation with other transformations in a single step. researchgate.net
For a molecule like this compound, the existing halogen atoms would influence the regioselectivity of any further C-H activation, presenting both a challenge and an opportunity for selective functionalization.
Halogenation: Catalytic methods for the selective halogenation of arenes are also evolving. Traditional electrophilic halogenation often requires harsh conditions, especially for electron-deficient rings. acs.org Novel catalytic systems aim to overcome these limitations. For example, Brønsted acid-catalyzed halogenation in the presence of specific solvents has been shown to be effective for arenes with electron-withdrawing groups. acs.org Palladium-catalyzed ortho-halogenation of benzamides using the amide as a directing group provides a reliable route to ortho-halo benzamides. researchgate.net
| Catalytic System | Transformation | Metal |
| [Cp*RhCl2]2/AgSbF6 | C-H Activation | Rhodium |
| Co(acac)2·2H2O | C-H Activation | Cobalt |
| Pd(OAc)2/TfOH | ortho-Halogenation | Palladium |
| Ni(OTf)2 | ortho-Halogenation | Nickel |
Exploration of Specific Reactivity of Polyhalogenated Amides
The presence of multiple halogen atoms on a benzamide ring, as in this compound, imparts unique chemical properties and reactivity. The interplay of the electronic and steric effects of the bromine, chlorine, and fluorine substituents can lead to selective reactions at different positions of the aromatic ring.
The reactivity of aromatic halides can vary significantly depending on the reaction conditions. For example, in nucleophilic aromatic substitution (SNAr), the typical reactivity order is F > Cl > Br > I. However, in some base-promoted aminations, a different reactivity order of I > Br ≈ F > Cl has been observed. acs.orgnih.gov This highlights that the specific reaction mechanism plays a crucial role in determining which halogen atom might be more susceptible to substitution.
The metabolic activation of aromatic amides can lead to the formation of reactive electrophilic metabolites, such as nitrenium ions, which can interact with biological macromolecules. nih.gov The halogenation pattern of the aromatic ring would significantly influence the stability and reactivity of such intermediates.
Future research on polyhalogenated amides will likely focus on:
Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate one C-X bond (where X = Br, Cl, or F) in the presence of others.
Understanding Reaction Mechanisms: Detailed mechanistic studies to elucidate the factors that govern the regioselectivity of reactions on polyhalogenated systems.
Biological Activity: Investigating how the specific halogenation pattern influences the biological properties of these compounds.
The study of the specific reactivity of polyhalogenated amides like this compound is crucial for unlocking their full potential in various fields of chemical science.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide, and how do reaction conditions influence yield?
The synthesis of halogenated benzamides typically involves sequential halogenation and amidation steps. For example:
- Bromination/Chlorination: Use NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide) in polar solvents (e.g., DMF) at 80–100°C to achieve regioselective halogenation .
- Amidation: React the halogenated benzoic acid derivative with dimethylamine using coupling agents like HATU or EDCI in dichloromethane under inert atmospheres .
Yield optimization requires precise control of stoichiometry (e.g., 1.2 equiv halogenating agent) and reaction time (12–24 hours). Side reactions, such as over-halogenation, can be mitigated by using lower temperatures (e.g., 0°C for fluorination) .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
- NMR: The NMR spectrum will show distinct peaks for aromatic protons (δ 7.2–8.1 ppm, split due to J-coupling from halogens) and dimethylamide protons (δ 2.8–3.1 ppm). NMR can confirm fluorine substitution (δ -110 to -120 ppm) .
- X-ray crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. SHELX programs are widely used for refinement, particularly for resolving halogen-heavy structures .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Solubility: The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Addition of co-solvents (e.g., 10% EtOH in water) can enhance aqueous solubility for biological assays .
- Stability: Store at -20°C under argon to prevent hydrolysis of the amide bond. Degradation is accelerated by light and moisture, as confirmed by LC-MS monitoring over 30 days .
Advanced Research Questions
Q. How do substituent positions (bromo, chloro, fluoro) influence reactivity in cross-coupling reactions?
The bromine at position 3 is highly reactive in Suzuki-Miyaura couplings (Pd(PPh), KCO, HO/EtOH, 75–85% yield), while the chlorine at position 6 requires harsher conditions (e.g., CuI/DMSO at 150°C) for nucleophilic aromatic substitution (NAS). Fluorine at position 2 acts as a meta-directing group, altering regioselectivity in subsequent reactions .
Q. How can contradictory biological activity data be resolved when comparing this compound to structural analogs?
Contradictions often arise from differences in halogen positioning. For example:
- Biological activity: Fluorine at position 2 enhances binding to kinase targets (IC = 0.8 µM) compared to analogs with fluorine at position 4 (IC = 5.2 µM) due to steric and electronic effects .
- Methodological resolution: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular dynamics simulations to map steric clashes .
Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties in drug discovery pipelines?
- Lipophilicity adjustment: Introduce polar groups (e.g., -OH or -NH) via NAS at the chlorine site to improve aqueous solubility (LogP reduction from 3.5 to 2.1) .
- Metabolic stability: Replace bromine with a trifluoromethyl group to reduce CYP450-mediated oxidation, as shown in comparative microsomal stability assays (t increased from 1.2 to 4.5 hours) .
Q. How can spectral overlaps in NMR be deconvoluted for accurate structural analysis?
- 2D NMR: Use HSQC to correlate - signals and COSY to resolve aromatic coupling patterns. For example, the fluorine atom at position 2 causes distinct - coupling in the NMR spectrum .
- DFT calculations: Predict chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to validate experimental data .
Q. What are the implications of this compound’s electronic properties on its interaction with biological targets?
The electron-withdrawing halogens (Br, Cl, F) create a polarized aromatic ring, enhancing hydrogen bonding with target proteins. Density functional theory (DFT) studies show a charge density of -0.32 e at the amide oxygen, facilitating interactions with serine residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
